molecular formula C13H8FNO2 B1525954 3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile CAS No. 1183090-50-7

3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile

Cat. No.: B1525954
CAS No.: 1183090-50-7
M. Wt: 229.21 g/mol
InChI Key: OCEOHJLRTQYDSB-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile is a chemical compound with the molecular formula C₁₂H₇FO₂N. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a cyano group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 2-hydroxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of corresponding amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of substituted benzene derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile has several scientific research applications across various fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Fluoro-4-(2-hydroxyphenoxy)benzonitrile is structurally similar to other fluorinated benzene derivatives, such as 3-fluoro-4-hydroxybenzonitrile and 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile. its unique combination of functional groups and positions on the benzene ring gives it distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3-Fluoro-4-hydroxybenzonitrile

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile

  • 3-Fluoro-4-(3-hydroxyphenoxy)benzonitrile

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Properties

IUPAC Name

3-fluoro-4-(2-hydroxyphenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO2/c14-10-7-9(8-15)5-6-12(10)17-13-4-2-1-3-11(13)16/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEOHJLRTQYDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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